2-Iodobenzoic acid fundamental properties
2-Iodobenzoic acid fundamental properties
An In-depth Technical Guide to 2-Iodobenzoic Acid: Core Properties, Synthesis, and Applications in Drug Development
Introduction
2-Iodobenzoic acid (also known as o-iodobenzoic acid) is an organoiodine compound that serves as a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] With the chemical formula C₇H₅IO₂, its structure consists of a benzene ring substituted with a carboxylic acid and an iodine atom at the ortho (2-) position.[1][2] This unique arrangement imparts significant reactivity, making it an invaluable precursor for a wide range of complex molecules and indispensable reagents.[3][4]
Primarily, 2-iodobenzoic acid is celebrated as the foundational starting material for the synthesis of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP).[1][5][6] These reagents are prized for their ability to perform mild and selective oxidations, offering a green alternative to heavy metal-based oxidants.[6][7] Beyond this, its utility extends to Suzuki coupling reactions and the construction of heterocyclic systems like indoles, which are prevalent scaffolds in many pharmaceutical agents.[1][8] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol with mechanistic insights, and its critical applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
2-Iodobenzoic acid is a white to off-white crystalline solid.[3][4][5] It is stable under normal conditions but can be sensitive to light and should be stored accordingly.[9] While sparingly soluble in water, it readily dissolves in organic solvents like ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO).[10][11]
Core Physical and Chemical Data
The fundamental properties of 2-iodobenzoic acid are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO₂ | [5] |
| Molar Mass | 248.02 g/mol | |
| Appearance | White to off-white solid/powder | [1][4][12] |
| Melting Point | 160-164 °C | [4][9][12] |
| Density | ~2.25 g/cm³ | [5][9] |
| pKa | 2.85 (at 25 °C) | [9][11] |
| IUPAC Name | 2-iodobenzoic acid | [2] |
| CAS Number | 88-67-5 | [1][11] |
Solubility Profile
Understanding the solubility is critical for reaction setup, purification, and formulation.
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | [10] |
| Ethanol | Soluble | [10] |
| Acetone | Readily dissolves | [10] |
| Methanol | Soluble | [10][13] |
| Diethyl Ether | Soluble | [10][11] |
| Dimethyl Sulfoxide (DMSO) | Soluble (100 mg/mL) | [10][11] |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment. Key spectral data for 2-iodobenzoic acid are presented below.
| Spectroscopy | Key Peaks / Shifts | Source(s) |
| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the δ 7.0-8.0 ppm range. The carboxylic acid proton is a broad singlet at higher ppm. | [14] |
| IR (ATR) | C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch (broad) ~2500-3300 cm⁻¹, C-I stretch in the fingerprint region. | [2] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z = 248. | [2] |
Synthesis and Purification
The most common and reliable method for synthesizing 2-iodobenzoic acid, frequently performed in academic and industrial labs, is the Sandmeyer reaction, which begins with the diazotization of anthranilic acid.[1][5][15]
Reaction Mechanism
The synthesis is a two-step process:
-
Diazotization: Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to convert the primary amino group into a diazonium salt.[1][16] Maintaining a low temperature is critical, as diazonium salts are thermally unstable and can explosively decompose if isolated or heated.[15]
-
Iodide Substitution: The diazonium salt solution is then added to a solution of potassium iodide. The diazonium group, an excellent leaving group, is displaced by the highly nucleophilic iodide anion (I⁻), liberating nitrogen gas and forming 2-iodobenzoic acid.[1][16]
Experimental Protocol: Lab-Scale Synthesis
This protocol provides a robust methodology for the synthesis of 2-iodobenzoic acid.
Materials:
-
Anthranilic acid (10.0 g)
-
Concentrated Hydrochloric Acid (25 mL)
-
Sodium Nitrite (NaNO₂) (5.3 g)
-
Potassium Iodide (KI) (12.5 g)
-
Sodium Bisulfite (NaHSO₃)
-
Ethanol (95%)
-
Water
-
Activated Charcoal
Procedure:
-
Preparation of Anthranilic Acid Solution: In a 500 mL beaker, suspend 10.0 g of anthranilic acid in 100 mL of water. Add 25 mL of concentrated hydrochloric acid and stir until the anthranilic acid fully dissolves.[15][16]
-
Diazotization: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[15] In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of water and cool this solution in the ice bath. Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution, ensuring the temperature remains between 0 and 5 °C.[15] After the addition is complete, continue stirring for 15 minutes at this temperature.
-
Iodide Reaction: In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of water.[15] Slowly and carefully, with stirring, add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed as a reddish-brown precipitate forms.[15][16]
-
Workup: Allow the mixture to stand at room temperature for 5-10 minutes, then heat it in a water bath (~95 °C) for about 15 minutes to complete the reaction and decompose any remaining diazonium salt.[16] Cool the mixture in an ice bath.
-
Isolation and Washing: Collect the crude product by vacuum filtration and wash it with cold water.[15] To remove any excess elemental iodine (which gives the brown color), wash the crude product with a small amount of cold sodium bisulfite solution until the color fades, followed by another wash with cold water.[15][16]
Purification: Recrystallization
Recrystallization is the most effective method for purifying the crude product.
-
Dissolve the crude 2-iodobenzoic acid in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.[15][16]
-
If the solution is colored, add a small amount of activated charcoal and heat briefly to boiling.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Add hot water to the filtrate until the solution becomes persistently turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified, needle-shaped crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry.[16]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2-iodobenzoic acid.
Key Reactions and Applications in Drug Development
The reactivity of the carbon-iodine bond and the ortho-carboxylic acid group makes 2-iodobenzoic acid a versatile building block.[3][17]
Precursor to Hypervalent Iodine Reagents
The most prominent application of 2-iodobenzoic acid is as the precursor to the powerful and selective oxidizing agents IBX and DMP.[1][6][18] This transformation is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to aldehydes and ketones without the use of toxic heavy metals.[6][19]
Synthesis of 2-Iodoxybenzoic Acid (IBX): A modern, safer method uses Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant.[6][19]
-
Protocol: 2-Iodobenzoic acid is suspended in water, and Oxone® is added. The mixture is heated to ~70 °C for several hours.[6][19] Upon cooling, IBX crystallizes out of the solution and can be collected in high yield and purity.[19]
Synthesis of Dess-Martin Periodinane (DMP): DMP, known for its excellent solubility in common organic solvents, is synthesized by the acetylation of IBX with acetic anhydride.[6][20]
Caption: Synthesis pathway from 2-iodobenzoic acid to IBX and DMP.
Role in Drug Discovery and Development
2-Iodobenzoic acid and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[4][8][21]
-
Anti-Inflammatory Agents: Derivatives serve as precursors for various non-steroidal anti-inflammatory drugs (NSAIDs).[3] The synthesis of these molecules often involves coupling reactions where the iodine atom is substituted. NSAIDs typically function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[3]
-
Imaging Agents: Its role in synthesizing radioiodinated esters and amides is vital for developing tumor and organ imaging agents, particularly for adrenal imaging.[21] The ability to selectively introduce an iodine atom (which can be a radioisotope) is a key advantage.
-
Neuroprotective Agents: It has been used in the development of novel N-hydroxypyridone derivatives that show potential as anti-ischemic stroke agents.[21] These compounds exhibit good blood-brain barrier permeability and antioxidant properties.[21]
Caption: Logical relationships in drug development starting from 2-iodobenzoic acid.
Safety and Handling
2-Iodobenzoic acid presents moderate hazards and requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[22][23][24] It may also cause respiratory irritation.[22][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[22][25] Use a dust mask or handle in a well-ventilated area to avoid inhaling the powder.[22]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[25][26] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][18]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep in a dark place, as the compound can be light-sensitive.[9][27]
References
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Solubility of Things. 2-Iodobenzoic acid. [Link]
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Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. [Link]
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NIH. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]
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Suvchem Laboratory Chemicals. 2-IODOBENZOIC ACID (FOR SYNTHESIS). [Link]
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Oriental Journal of Chemistry. (2020). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. [Link]
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Chemwish. Key Pharmaceutical Intermediate: The Role of 2-Iodobenzoic Acid in Drug Discovery. [Link]
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Loba Chemie. (2013, July 27). 2-IODOBENZOIC ACID FOR SYNTHESIS MSDS. [Link]
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ResearchGate. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]
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Sarex. 2-Iodobenzoic acid (Stellar-2003). [Link]
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Scribd. 2-Iodoxybenzoic Acid as an Oxidant. [Link]
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SpectraBase. 2-Iodobenzoic acid - Optional[1H NMR] - Spectrum. [Link]
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YouTube. (2023, December 9). 2-Iodobenzoic Acid to IBX Transformation. [Link]
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